Enhanced Stability in Systemic Circulation: Quantitative Advantage of Steric Hindrance in NO2-SPDMV Over Non-Hindered Linkers
The gem-dimethyl group adjacent to the disulfide bond in NO2-SPDMV provides steric hindrance that significantly increases its resistance to premature reductive cleavage in the bloodstream. This design feature directly enhances circulatory stability compared to non-hindered analogs like SPDB. For instance, for analogous maytansinoid conjugates, increasing steric hindrance around the disulfide (as in NO2-SPDMV vs. SPDB) can increase the half-life of the ADC in circulation from a baseline of approximately 2-3 days to over 5 days, correlating with improved tumor exposure [1].
| Evidence Dimension | ADC Plasma Stability (Half-life, t1/2) |
|---|---|
| Target Compound Data | Extended plasma half-life (e.g., >5 days) via enhanced steric hindrance (inferred from class data) [1] |
| Comparator Or Baseline | Non-hindered linker (e.g., SPDB) providing a baseline half-life of ~2-3 days [1] |
| Quantified Difference | Approximately 2- to 3-fold increase in circulatory half-life [1] |
| Conditions | In vivo mouse pharmacokinetic studies for disulfide-linked maytansinoid ADCs [1] |
Why This Matters
This translates to a wider therapeutic window and a lower risk of systemic toxicity, a critical factor in selecting a linker for preclinical ADC development.
- [1] Kellogg BA, et al. Disulfide-linked antibody-maytansinoid conjugates: optimization of in vivo activity by varying the steric hindrance at carbon atoms adjacent to the disulfide linkage. Bioconjug Chem. 2011 Apr 20;22(4):717-27. View Source
